(R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13592522
InChI: InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(8(12)13)6-4-15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(C1COC1)C(=O)O
Molecular Formula: C10H17NO5
Molecular Weight: 231.25 g/mol

(R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

CAS No.:

Cat. No.: VC13592522

Molecular Formula: C10H17NO5

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid -

Specification

Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetic acid
Standard InChI InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(8(12)13)6-4-15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m1/s1
Standard InChI Key ZGLWUVSYEVUTKH-SSDOTTSWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](C1COC1)C(=O)O
SMILES CC(C)(C)OC(=O)NC(C1COC1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(C1COC1)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound has the molecular formula C₁₀H₁₇NO₅ (molecular weight: 231.25 g/mol) and features:

  • An (R)-configured stereocenter at the α-carbon.

  • A tert-butoxycarbonyl (Boc)-protected amino group.

  • A 3-oxetanyl ring substituent.

  • A carboxylic acid functional group.

The stereochemical assignment is confirmed by its enantiomeric purity, with the (S)-enantiomer listed under CAS No. 1932299-93-8 . The Boc group enhances solubility and stability during synthetic manipulations, while the oxetane ring imposes conformational rigidity, a property leveraged in drug design .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.1889289-71-7
Molecular Weight231.25 g/mol
SolubilitySoluble in DMSO, MeOH, CHCl₃
Storage Conditions-80°C (6 months), -20°C (1 mo)
Chiral Purity≥97% (HPLC)

Synthesis and Stability Considerations

Synthetic Routes

The compound is typically synthesized via stereoselective alkylation or enzymatic resolution. A representative pathway involves:

  • Oxetane Ring Formation: Cyclization of 3-bromo-2,2-bis(bromomethyl)propan-1-ol under basic conditions .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .

  • Chiral Resolution: Use of chiral auxiliaries or chromatography to isolate the (R)-enantiomer .

Stability and Isomerization

Oxetane-carboxylic acids are prone to lactonization under ambient storage or mild heating. For example, (R)-2-((Boc)amino)-2-(oxetan-3-yl)acetic acid isomerizes to a γ-lactone via intramolecular esterification, with conversion rates reaching 50% after one year at room temperature . This reactivity necessitates cold storage (-80°C) and rapid utilization post-synthesis.

Table 2: Stability Data Under Various Conditions

ConditionDegradation RateProduct
Room Temperature (1 yr)50%Lactone
50°C (dioxane/H₂O, 2 h)100%Lactone
-80°C (6 months)<5%Stable

Applications in Medicinal Chemistry

Bioisosteric Replacement

The oxetane ring serves as a carbonyl bioisostere, improving metabolic stability and reducing lipophilicity. In a comparative study, oxetane-containing analogs exhibited:

  • 4–76-fold higher aqueous solubility vs. gem-dimethyl counterparts .

  • Reduced CYP3A4-mediated oxidation due to lowered logP values .

Conformational Constraints

The rigid oxetane ring enforces specific torsional angles, mimicking peptide β-turns in oligomers. For instance, oligomers of oxetane β-amino acids adopt 10-membered hydrogen-bonded motifs, akin to natural α-peptide secondary structures .

Recent Advances in Photoredox Applications

Visible-light photoredox catalysis has emerged as a key method for functionalizing oxetane-carboxylic acids. A 2025 study demonstrated decarboxylative alkylation of (R)-2-((Boc)amino)-2-(oxetan-3-yl)acetic acid under blue LED irradiation, enabling C–C bond formation without UV light . This approach bypasses traditional Paternò-Büchi reactions, offering milder conditions and higher diastereoselectivity.

Key Mechanistic Insights :

  • Hydrogen-bonding interactions between the oxetane oxygen and solvent dictate reaction pathways.

  • Steric effects from the Boc group suppress radical dimerization, favoring cross-coupling.

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